4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene
Description
4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is a brominated aromatic compound featuring ethoxy (–OCH₂CH₃) and trifluoromethoxy (–OCF₃) substituents. For example, 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) is commercially available , and similar compounds are prepared using BBr₃-mediated demethylation or Pd-catalyzed coupling .
This compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (trifluoromethoxy, bromo) groups, creating unique electronic and steric properties relevant to applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-bromo-1-ethoxy-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-7-4-3-6(10)5-8(7)15-9(11,12)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAMXFXAHQNGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Functionalization
A patent describing the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (US20160280619A1) provides a foundational framework. Although the target compound differs, the methodology highlights the use of Friedel-Crafts acylation followed by reduction as a viable pathway:
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Acyl chloride formation : Treat 5-bromo-2-chlorobenzoic acid with oxalyl chloride and dimethylformamide (DMF) in dichloromethane under nitrogen.
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Friedel-Crafts acylation : React the acyl chloride with phenetole (ethoxybenzene) in the presence of aluminum chloride at 0–5°C.
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Reduction : Use sodium borohydride and aluminum chloride to reduce the ketone intermediate to the corresponding benzyl derivative.
Adaptation for target compound :
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Replace 5-bromo-2-chlorobenzoic acid with a precursor containing ethoxy and trifluoromethoxy groups.
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Optimize bromination post-reduction to introduce the bromine atom at position 4.
Table 1: Comparative Reaction Conditions for Friedel-Crafts-Based Routes
Sequential Nucleophilic Aromatic Substitution
This route leverages the orthogonal reactivity of halogen atoms:
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Synthesis of 1-ethoxy-2-fluoro-4-nitrobenzene : Introduce nitro and fluoro groups via nitration and fluorination.
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Nitro group reduction and diazotization : Convert nitro to amine, then diazotize to form a diazonium salt.
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Trifluoromethoxy introduction : React the diazonium salt with trifluoromethoxy sources (e.g., CuOCF₃).
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Bromination : Electrophilic bromination at position 4.
Advantages :
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High regiocontrol via nitro and fluorine directing effects.
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Compatibility with late-stage bromination.
Limitations :
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Multi-step synthesis increases purification complexity.
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Diazonium intermediates are thermally unstable.
Optimization of Bromination Strategies
Electrophilic Bromination
Direct bromination of 1-ethoxy-2-(trifluoromethoxy)benzene requires careful optimization:
Table 2: Bromination Efficiency Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Para-Bromination Yield | Side Products |
|---|---|---|---|---|
| FeBr₃ | CH₂Cl₂ | 0 | 58% | 2,4-dibromo (12%) |
| AlBr₃ | CH₃CN | –10 | 72% | 3-bromo (8%) |
| None | H₂SO₄ | 25 | <5% | Ring sulfonation |
Directed Ortho Metalation (DoM)
Using the ethoxy group as a directing group:
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Protection : Convert ethoxy to a more robust directing group (e.g., OSiMe₃).
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Metalation : Treat with LDA (lithium diisopropylamide) at –78°C.
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Bromine quench : Introduce bromine at the para position via electrophilic trapping.
Outcome :
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Yields up to 65% with minimal side products.
Industrial-Scale Considerations
The US20160280619A1 patent emphasizes solvent selection and catalyst recycling to enhance scalability:
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Replace acetonitrile with toluene to avoid cyanide-related impurities.
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Recover aluminum chloride via aqueous workup and recrystallization.
Economic analysis :
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Raw material costs for Friedel-Crafts routes: ~$120/kg (benzoic acid derivatives).
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Halogenomethylation routes: ~$95/kg (trifluoromethoxybenzene precursors).
Emerging Methodologies
Photocatalytic C–H Functionalization
Recent advances enable direct C–H bromination using N-bromosuccinimide (NBS) and visible-light catalysis:
Flow Chemistry Approaches
Continuous-flow systems improve heat transfer and reaction control:
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Residence time : 2–5 minutes.
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Productivity : 1.2 kg/day in lab-scale setups.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Reactivity
The compound's molecular formula is , and it has a molecular weight of approximately 269.06 g/mol. The trifluoromethoxy group significantly influences its electronic properties, enhancing its reactivity and stability in various chemical environments. The presence of the bromine atom facilitates nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Common Reactions
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles under appropriate conditions.
- Electrophilic Addition : The ethoxy group can participate in electrophilic addition reactions.
- Oxidation and Reduction : The compound can undergo oxidation to form aldehydes or acids and reduction to modify halogen groups.
Organic Synthesis
4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions makes it suitable for generating derivatives that are useful in medicinal chemistry and materials science.
Pharmaceutical Development
The compound's unique structure positions it as a candidate for drug development. Research indicates potential applications in:
- Antimicrobial Agents : Similar halogenated compounds have exhibited antibacterial properties, suggesting that 4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene may also possess similar activities.
- Enzyme Inhibition : The compound's reactivity allows it to interact with enzymes, potentially serving as an inhibitor or probe for biochemical studies.
The biological activity of 4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is primarily attributed to its reactive functional groups. Studies suggest that compounds with similar structures can modify proteins and enzymes through covalent bonding with nucleophilic sites, impacting various biochemical pathways.
Material Science Applications
In material science, 4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene can be utilized in the synthesis of materials with specific electronic or optical properties. The trifluoromethoxy group enhances the compound's lipophilicity, which can influence the solubility and interaction of materials in various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene depends on its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The following table compares key structural analogs, emphasizing substituent variations and their impacts:
Key Observations :
- Electron Effects : The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to ethoxy (–OCH₂CH₃), which is mildly electron-donating. This difference influences regioselectivity in cross-coupling reactions .
- For instance, Pd-catalyzed arylations of 1-bromo-4-(trifluoromethoxy)benzene proceed in >90% yields , while sterically hindered analogs (e.g., 1-bromo-2-(trifluoromethoxy)benzene) show slightly lower yields (~89%) .
- Thermal Stability: Fluorinated analogs (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)-benzene) exhibit higher boiling points (~158°C) compared to non-fluorinated derivatives due to increased molecular polarity .
Reactivity in Pd-Catalyzed Coupling Reactions
Pd-catalyzed direct arylations are critical for constructing biaryl motifs. The target compound’s reactivity can be inferred from similar bromo-trifluoromethoxybenzenes:
- 1-Bromo-4-(trifluoromethoxy)benzene : Achieves 95% yield in coupling with 2-methylthiophene using Pd(OAc)₂ .
- 1-Bromo-3-(trifluoromethoxy)benzene : Yields 69–91% with heteroarenes like benzothiophene .
- Functionalized Derivatives : Chloro- or fluoro-substituted bromobenzenes (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) maintain high reactivity (93% yield) without C–X bond cleavage .
The ethoxy group in the target compound may reduce reactivity slightly due to steric hindrance but could improve solubility in polar solvents, facilitating reaction optimization.
Biological Activity
4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is an organic compound with significant biological activity attributed to its unique structural features. This article reviews the compound's reactivity, potential applications in biochemical research, and its interactions with biological macromolecules.
Chemical Structure and Properties
The molecular formula of 4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is , with a molecular weight of approximately 269.06 g/mol. The presence of a bromine atom, an ethoxy group, and a trifluoromethoxy group contributes to its distinct electronic properties and reactivity profile. The trifluoromethoxy group enhances the compound's electrophilicity, making it a candidate for various chemical reactions, including nucleophilic substitutions and electrophilic additions.
Biological Activity
The biological activity of 4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is primarily linked to its ability to interact with nucleophilic sites in proteins and enzymes. This interaction can lead to covalent modifications that may inhibit enzymatic functions, making it a valuable tool in biochemical research.
The compound exhibits isothiocyanate-like reactivity, allowing it to form covalent bonds with nucleophiles such as cysteine residues in proteins. This property is crucial for designing enzyme inhibitors and probes for studying protein dynamics and functions.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to 4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene:
- Enzyme Inhibition : Research has shown that related compounds can inhibit enzymes involved in critical metabolic pathways. For instance, derivatives have been tested for their ability to inhibit cytochrome P450 enzymes, which are essential for drug metabolism.
- Protein Labeling : The ability of the compound to form covalent bonds with proteins has been exploited for labeling studies, aiding in the visualization of protein interactions within cells.
- Toxicological Studies : Investigations into the toxicological profiles of similar compounds have indicated potential adverse effects on cellular functions, highlighting the importance of understanding their biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-Bromo-4-isothiocyanato-2-(trifluoromethyl)benzene | 0.98 | Contains an isothiocyanate group instead of ethoxy |
| 4-Bromo-1-isopropoxy-2-(trifluoromethyl)benzene | 0.94 | Has an isopropoxy group instead of ethoxy |
| 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | 0.94 | Contains a methoxy group instead of ethoxy |
| 4-Methoxy-3-(trifluoromethyl)bromobenzene | 0.94 | Features a methoxy group at a different position |
Uniqueness : The trifluoromethoxy group imparts distinct electronic properties that enhance the compound's reactivity compared to its analogs, making it particularly advantageous for specific biochemical applications.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 4-Bromo-1-ethoxy-2-(trifluoromethoxy)benzene?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of bromine, ethoxy, and trifluoromethoxy groups. The deshielding effects of electronegative substituents (e.g., Br, CFO) will influence chemical shifts.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and isotopic patterns from bromine (Br and Br).
- Infrared (IR) Spectroscopy : Identify functional groups via C-O (ethoxy, ~1100 cm) and C-F (trifluoromethoxy, ~1250 cm) stretching vibrations.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is ideal .
Q. What safety protocols are critical when handling 4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319, H335) .
- Ventilation : Use fume hoods to minimize inhalation of volatile components.
- Storage : Store in a cool, dry place away from oxidizing agents. Follow safety statements S26 (rinse eyes immediately) and S36/37/39 (protective clothing) .
Q. What are common synthetic intermediates for this compound?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Use 1-ethoxy-2-(trifluoromethoxy)benzene as a precursor, brominated regioselectively at the para position using Br/FeBr.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids could introduce ethoxy or trifluoromethoxy groups post-bromination, as seen in analogous trifluoromethoxybenzene derivatives .
Advanced Research Questions
Q. How can SHELX programs optimize the refinement of this compound’s crystal structure?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction data (e.g., Mo-Kα radiation) to resolve heavy atoms (Br) and light atoms (O, F).
- SHELXL Refinement : Apply anisotropic displacement parameters for Br and F atoms. Use the TWIN/BASF commands if twinning is observed .
- Validation : Check for outliers using the CIF validation tool in PLATON or OLEX2. ORTEP-3 can visualize thermal ellipsoids and molecular geometry .
Q. How do electronic effects of substituents influence regioselectivity in bromination?
- Methodological Answer :
- Directing Group Analysis : The ethoxy group (-OCHCH) is ortho/para-directing, while the trifluoromethoxy (-OCF) is meta-directing due to its electron-withdrawing nature. Computational modeling (e.g., DFT) can map electrostatic potential surfaces to predict bromination sites.
- Experimental Validation : Compare bromination outcomes with derivatives like 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene, where nitro groups alter regioselectivity .
Q. What strategies mitigate steric hindrance during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive sites (e.g., ethoxy) with trimethylsilyl groups to reduce steric interference.
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity under controlled thermal conditions, as demonstrated in trifluoromethoxybenzene functionalization .
Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic attack sites. Compare with experimental results from palladium-catalyzed couplings (e.g., Heck or Sonogashira).
- Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions, as seen in studies of (trifluoromethoxy)benzene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
